molecular formula C17H18N6O3S B10999738 methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B10999738
M. Wt: 386.4 g/mol
InChI Key: WQFBZKYAMZKSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, a tetrazole ring, and various functional groups that contribute to its unique chemical properties. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under basic conditions.

    Introduction of the Tetrazole Moiety: The tetrazole ring can be introduced via the cycloaddition of azides with nitriles, often catalyzed by Lewis acids such as zinc chloride.

    Coupling Reactions: The final coupling of the thiazole and tetrazole fragments with the phenyl and carbonyl groups is achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or tetrazole rings, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, blocking of receptor binding, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activity. Its structure contains a thiazole ring, a tetrazole moiety, and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N6O4SC_{22}H_{23}N_6O_4S, and it has a molecular weight of approximately 445.52 g/mol. The presence of multiple functional groups such as thiazole and tetrazole enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines. The presence of methyl groups on the phenyl ring was found to enhance activity by increasing electron density, which may improve binding to target proteins involved in cancer cell proliferation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1A549 (Lung)1.61
2NIH/3T3 (Mouse)1.98
3A431 (Skin)<10

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with lower IC50 values demonstrate higher potency.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, revealing that certain derivatives exhibited comparable or superior activity to conventional antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli25
Pseudomonas aeruginosa30

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Studies

A notable case study involved the synthesis of thiazole derivatives similar to this compound. These derivatives were tested for their ability to inhibit specific kinases related to cancer progression. The results showed that modifications in the molecular structure significantly affected their biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Properties

Molecular Formula

C17H18N6O3S

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 5-methyl-2-[[4-(2-propan-2-yltetrazol-5-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N6O3S/c1-9(2)23-21-14(20-22-23)11-5-7-12(8-6-11)15(24)19-17-18-13(10(3)27-17)16(25)26-4/h5-9H,1-4H3,(H,18,19,24)

InChI Key

WQFBZKYAMZKSCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.